molecular formula C22H29ClN2O2 B11341026 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11341026
M. Wt: 388.9 g/mol
InChI Key: ARPJLBRYEMWPNP-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a diethylamino group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenylacetic acid with diethylamine to form an intermediate, which is then reacted with 2,3-dimethylphenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial to ensure consistent quality. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}acetamide
  • **2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in various applications.

Properties

Molecular Formula

C22H29ClN2O2

Molecular Weight

388.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H29ClN2O2/c1-5-25(6-2)20(18-11-7-8-12-19(18)23)14-24-22(26)15-27-21-13-9-10-16(3)17(21)4/h7-13,20H,5-6,14-15H2,1-4H3,(H,24,26)

InChI Key

ARPJLBRYEMWPNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)COC1=CC=CC(=C1C)C)C2=CC=CC=C2Cl

Origin of Product

United States

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